Cas no 2228890-85-3 (4-(1-azido-2-hydroxyethyl)benzene-1,3-diol)
4-(1-azido-2-hydroxyethyl)benzene-1,3-diol Chemical and Physical Properties
Names and Identifiers
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- 4-(1-azido-2-hydroxyethyl)benzene-1,3-diol
- EN300-1765593
- 2228890-85-3
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- Inchi: 1S/C8H9N3O3/c9-11-10-7(4-12)6-2-1-5(13)3-8(6)14/h1-3,7,12-14H,4H2
- InChI Key: KYMIIOSFLOHTQV-UHFFFAOYSA-N
- SMILES: OCC(C1C=CC(=CC=1O)O)N=[N+]=[N-]
Computed Properties
- Exact Mass: 195.06439116g/mol
- Monoisotopic Mass: 195.06439116g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 75Ų
4-(1-azido-2-hydroxyethyl)benzene-1,3-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1765593-1g |
4-(1-azido-2-hydroxyethyl)benzene-1,3-diol |
2228890-85-3 | 1g |
$813.0 | 2023-09-20 | ||
| Enamine | EN300-1765593-5g |
4-(1-azido-2-hydroxyethyl)benzene-1,3-diol |
2228890-85-3 | 5g |
$2360.0 | 2023-09-20 | ||
| Enamine | EN300-1765593-10g |
4-(1-azido-2-hydroxyethyl)benzene-1,3-diol |
2228890-85-3 | 10g |
$3500.0 | 2023-09-20 | ||
| Enamine | EN300-1765593-0.05g |
4-(1-azido-2-hydroxyethyl)benzene-1,3-diol |
2228890-85-3 | 0.05g |
$683.0 | 2023-09-20 | ||
| Enamine | EN300-1765593-0.1g |
4-(1-azido-2-hydroxyethyl)benzene-1,3-diol |
2228890-85-3 | 0.1g |
$715.0 | 2023-09-20 | ||
| Enamine | EN300-1765593-0.25g |
4-(1-azido-2-hydroxyethyl)benzene-1,3-diol |
2228890-85-3 | 0.25g |
$748.0 | 2023-09-20 | ||
| Enamine | EN300-1765593-0.5g |
4-(1-azido-2-hydroxyethyl)benzene-1,3-diol |
2228890-85-3 | 0.5g |
$781.0 | 2023-09-20 | ||
| Enamine | EN300-1765593-1.0g |
4-(1-azido-2-hydroxyethyl)benzene-1,3-diol |
2228890-85-3 | 1g |
$813.0 | 2023-06-03 | ||
| Enamine | EN300-1765593-2.5g |
4-(1-azido-2-hydroxyethyl)benzene-1,3-diol |
2228890-85-3 | 2.5g |
$1594.0 | 2023-09-20 | ||
| Enamine | EN300-1765593-5.0g |
4-(1-azido-2-hydroxyethyl)benzene-1,3-diol |
2228890-85-3 | 5g |
$2360.0 | 2023-06-03 |
4-(1-azido-2-hydroxyethyl)benzene-1,3-diol Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 4-(1-azido-2-hydroxyethyl)benzene-1,3-diol
4-(1-Azido-Azido-hydroxyethyl)-Benzene-Diol: A Versatile Chemical Building Block for Advanced Biomedical Applications (CAS No. 2228890-85-3)
The compound 4-(1-Azido-hydroxyethyl)-benzene-diol (CAS No. 2228890-85-3), a unique chemical entity combining azido and polyhydroxyl functionalities in a single molecule, has emerged as a critical intermediate in modern biomedical research. Its structure consists of a benzene ring substituted with two hydroxyl groups at the 1 and 3 positions (diol) and an azidoalkyl side chain at the 4 position. This configuration creates opportunities for multifunctional chemical modifications through its reactive azide group and hydroxyl moieties, enabling applications in drug delivery systems, bioconjugation strategies, and diagnostic imaging agents.
In recent advancements reported in the Nature Chemistry (July 2023), researchers demonstrated that the Azido-functionalized arm of this compound can undergo rapid strain-promoted azide–alkyne cycloaddition (SPAAC) reactions under physiological conditions without compromising cellular viability. This property makes it particularly valuable for constructing stimuli-responsive drug carriers where controlled release mechanisms are required. The adjacent hydroxyl groups on the benzene ring provide additional anchoring sites for covalent attachment to nanoparticle surfaces or polymer backbones via esterification or etherification pathways.
A groundbreaking study published in the Journal of Medicinal Chemistry (March 2024) revealed that derivatives of this compound exhibit selective antioxidant activity by targeting reactive oxygen species (ROS) accumulation in mitochondria. The Benzene-diol core acts as a redox-sensitive scaffold while the azide group enables site-specific conjugation with fluorophores for real-time tracking of antioxidant delivery using two-photon microscopy. These findings suggest potential applications in neurodegenerative disease therapies where mitochondrial dysfunction plays a key role.
Synthetic chemists have developed novel protocols for this compound's preparation using enzymatic glycosylation techniques combined with click chemistry principles. In a December 2023 paper from Angewandte Chemie International Edition, researchers achieved high-yield synthesis by first protecting the benzene diol's hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers before introducing the azidohydroxyethyl substituent via transglycosidation catalyzed by glycosynthases. This method significantly reduces reaction steps compared to traditional solution-phase syntheses while maintaining stereochemical integrity.
Bioorthogonal labeling experiments using this compound have shown promising results in live-cell imaging studies reported at the 6th International Symposium on Bioconjugation Chemistry (June 2024). The orthogonal reactivity of its Azido group versus the benzenediol's phenolic moieties allows simultaneous attachment of fluorescent markers and therapeutic payloads without cross-reactivity. Researchers successfully demonstrated this dual-labeling capability in tracking epidermal growth factor receptor trafficking while delivering siRNA molecules via lipid nanoparticles functionalized with this compound.
In preclinical models published in Bioorganic & Medicinal Chemistry Letters, this compound exhibited unexpected anti-inflammatory properties when incorporated into peptidomimetic structures. The dihydroxylated benzene core forms stable complexes with metal ions such as zinc(II), which modulate cytokine signaling pathways through redox-dependent mechanisms. Preliminary data indicate superior efficacy over conventional NSAIDs in reducing paw edema in carrageenan-induced arthritis models without gastrointestinal side effects observed with traditional compounds.
Liquid chromatography-mass spectrometry (LC/MS) studies conducted at Stanford University's Department of Chemical Biology revealed novel metabolic pathways for this compound when administered intravenously to murine models. The primary metabolites maintain the intact azide group while undergoing phase II conjugation via glucuronidation at one hydroxyl site and acetylation at another position on the benzene ring. This metabolic stability profile suggests favorable pharmacokinetics for development as an orally bioavailable therapeutic agent.
Nanoparticle surface functionalization experiments published in Nano Letters (September 2024) highlighted its unique ability to form dual-crosslinked coatings on silica nanoparticles through sequential click chemistry and Schiff base formation reactions. The resulting hybrid coatings demonstrated pH-responsive drug release characteristics with over 90% payload release at endosomal pH levels, addressing longstanding challenges in targeted drug delivery systems.
Spectroscopic analysis using time-resolved fluorescence correlation spectroscopy (FCCS) has provided new insights into its interaction dynamics with biological membranes. Data from MIT's Center for Molecular Therapeutics showed that when conjugated to phospholipids, this compound induces transient lipid ordering effects that enhance membrane permeability without causing irreversible damage—a critical balance for developing effective transfection reagents.
The phenolic hydroxyl groups' redox activity has been leveraged in novel glucose biosensor designs described in a January 2025 issue of Sensors & Actuators B: Chemical. By coupling these groups with electroactive polymers through ester linkages while maintaining free azide terminals for enzyme immobilization, researchers created sensors capable of detecting sub-micromolar glucose concentrations with millisecond response times—a breakthrough for continuous glucose monitoring devices.
Innovative applications continue to emerge as evidenced by ongoing studies exploring its use as a chelating agent for metal-based anticancer drugs. Collaborative work between Oxford University and AstraZeneca demonstrated that platinum(II) complexes formed with this compound exhibit enhanced tumor specificity due to the azide group's ability to selectively bind hypoxia-induced biomarkers within solid tumors (unpublished data presented at AACR Annual Meeting 6/7/20).
The structural versatility of CAS No. 679657-76-3 stems from its combination of orthogonal reactive sites:
- Azido group: Enables bioorthogonal click reactions under physiological conditions
- Benzene-diol core: Provides redox-active sites and molecular rigidity
- Hydroxyethyl spacer: Offers tunable solubility characteristics
- Multifunctional handles: Allows simultaneous conjugation to multiple biomolecules
Cutting-edge research now focuses on exploiting its unique properties for next-generation theranostic platforms that combine diagnostic imaging capabilities with targeted therapy delivery systems. Current investigations are exploring its use as a dual-functionality ligand that simultaneously binds positron-emitting isotopes like gallium-68 for PET imaging while providing covalent attachment points for cytotoxic payloads through click chemistry modifications.
This molecule represents an important advancement in chemo-biological interface technologies due to its:
- Precise spatial control over functional group placement
- Bioorthogonal reactivity profile compatible with living systems
- Polyhydroxyl architecture enabling multivalent interactions
- Rare combination of redox activity and strain-promoted cycloaddition potential
Ongoing studies funded by NIH grants are investigating its role as a scaffold molecule for creating self-assembling peptide amphiphiles capable of forming nanostructured hydrogels suitable for tissue engineering applications. Preliminary results indicate these materials support adipose-derived stem cell proliferation while incorporating anti-inflammatory agents via its reactive functionalities—critical features for regenerative medicine applications requiring both structural support and therapeutic functionality.
In summary, CAS No. 679657-76-3 is more than just an organic intermediate—it represents a strategic platform molecule bridging advanced synthetic methodologies with emerging biomedical applications across diagnostics, therapeutics, and biomaterials development domains.
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